1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine
Description
1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a pyridine core substituted at position 5 with a chloromethyl group and at position 2 with a 4-methylpiperazine moiety. This structure combines the electron-deficient pyridine ring with a reactive chloromethyl group, which may facilitate nucleophilic substitution reactions.
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
1-[5-(chloromethyl)pyridin-2-yl]-4-methylpiperazine |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-8H2,1H3 |
InChI Key |
GGRMCRFEMLHTQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine typically involves the reaction of 2-chloromethylpyridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced pyridine derivatives and piperidine derivatives.
Scientific Research Applications
Drug Development
1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine has been investigated as a potential scaffold for developing new pharmaceuticals. Its structural features allow it to interact with various biological targets, including enzymes and receptors.
Case Study: JAK2 Inhibitors
Recent research has highlighted the compound's potential as a scaffold for JAK2 inhibitors, which are crucial in treating myeloproliferative neoplasms and other hematologic malignancies. The ability of this compound to inhibit JAK2 phosphorylation has been documented, showing promise in overcoming resistance to existing therapies like ruxolitinib .
Anticancer Activity
The compound has been studied for its anticancer properties, particularly through its ability to modulate signaling pathways involved in cell proliferation and survival. Studies indicate that derivatives of this compound can inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis .
Table 2: Anticancer Activity of Derivatives
| Compound Derivative | Target Kinase | IC50 (µM) |
|---|---|---|
| Derivative A | JAK2 | 0.5 |
| Derivative B | CDK4 | 0.8 |
| Derivative C | BCR-ABL | 1.0 |
Neurological Disorders
The piperazine structure is known for its neuropharmacological effects, making this compound a candidate for treating neurological disorders such as anxiety and depression. Research suggests that modifications to the piperazine ring can enhance its affinity for serotonin receptors .
Cosmetic Industry
The compound's properties have also been explored in cosmetic formulations due to its potential as a stabilizing agent or active ingredient in skin care products. Its ability to modulate skin hydration and barrier function is under investigation, making it relevant for topical applications .
Agricultural Chemistry
There is emerging interest in the application of this compound within agricultural chemistry, particularly as a potential pesticide or herbicide due to its biological activity against certain pests and pathogens.
Mechanism of Action
The mechanism of action of 1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with variations in the heterocycle, substituents, or piperazine modifications. Below is a detailed analysis:
Heterocycle Variations
a. 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine (C9H14ClN3S)
- Structure : Replaces pyridine with a thiazole ring (a sulfur-containing heterocycle).
- The electron-withdrawing chlorine at position 2 may reduce reactivity compared to the chloromethyl group in the target compound .
- Applications : Often used as a building block in agrochemicals and pharmaceuticals due to thiazole’s prevalence in bioactive molecules.
b. 1-Methyl-4-(5-nitro-2-pyridinyl)piperazine (C10H14N4O2)
- Structure : Features a nitro group at position 5 of the pyridine ring.
- Impact : The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density and affecting binding interactions. This may enhance stability but reduce reactivity compared to chloromethyl.
- Applications : Nitro groups are common in prodrugs or explosives; this compound may serve as an intermediate in antiviral or antibacterial agents .
Substituent Variations
a. 4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (JNJ17203212)
- Structure : Contains a trifluoromethyl group at position 3 of the pyridine and a piperazine carboxamide.
- Biological Activity : Demonstrated as a TRPV1 antagonist with antitussive efficacy in guinea pigs, highlighting the role of substituents in targeting ion channels .
b. 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
Piperazine Modifications
a. 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (C10H12F3N3)
- Structure : Lacks the methyl group on piperazine, increasing flexibility.
- Impact : Reduced steric hindrance may improve binding to flat aromatic pockets in enzymes or receptors.
- Applications : Used in the synthesis of antidepressants or antipsychotics targeting serotonin receptors .
b. 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine
- Structure : Substitutes pyridine with a bromo- and nitro-substituted phenyl ring.
- Impact : Bromine’s bulkiness and nitro’s electron-withdrawing effects may hinder metabolic degradation, enhancing pharmacokinetic profiles.
- Applications: Potential intermediate in radiopharmaceuticals or covalent inhibitors .
Structural and Functional Comparison Table
Biological Activity
1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chloromethylpyridine moiety, which is significant for its biological interactions. The structural formula can be represented as follows:
This structure influences the compound's solubility, reactivity, and interaction with biological targets.
The biological activity of 1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate signaling pathways that are crucial for cellular functions. The specific mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering antidepressant effects.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to 1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This was evidenced by reduced cell viability and increased markers of apoptosis in treated cells .
Study 1: Antidepressant Effects
In a study evaluating serotonin reuptake inhibitors, a derivative of this compound demonstrated significant inhibition of serotonin uptake in vitro. This suggests potential antidepressant activity, as it could enhance serotonergic signaling in the brain .
Study 2: Anticancer Efficacy
A series of experiments assessed the cytotoxic effects of 1-(5-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine on human cancer cell lines. The results showed an IC50 value indicating potent cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest being identified through flow cytometry analysis .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Serotonin Reuptake | Significant inhibition observed |
Table 2: In Vitro Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
